molecular formula C12H20N2O3S B2423019 1-[4-(Pyrrolidine-1-sulfonyl)piperidin-1-yl]prop-2-en-1-one CAS No. 2094343-19-6

1-[4-(Pyrrolidine-1-sulfonyl)piperidin-1-yl]prop-2-en-1-one

Cat. No.: B2423019
CAS No.: 2094343-19-6
M. Wt: 272.36
InChI Key: MSOOSJAXLYLUBD-UHFFFAOYSA-N
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Description

1-[4-(Pyrrolidine-1-sulfonyl)piperidin-1-yl]prop-2-en-1-one is a complex organic compound that features both pyrrolidine and piperidine rings. These heterocyclic structures are known for their significant roles in medicinal chemistry and drug design. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

Preparation Methods

The synthesis of 1-[4-(Pyrrolidine-1-sulfonyl)piperidin-1-yl]prop-2-en-1-one typically involves multi-step reactions. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-[4-(Pyrrolidine-1-sulfonyl)piperidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

1-[4-(Pyrrolidine-1-sulfonyl)piperidin-1-yl]prop-2-en-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s ability to interact with biological targets makes it useful in studying enzyme inhibition and receptor binding.

    Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in designing compounds with anti-inflammatory, antiviral, or anticancer properties.

    Industry: It is employed in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(Pyrrolidine-1-sulfonyl)piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction is often mediated by the sulfonyl group, which can form strong hydrogen bonds or ionic interactions with the target molecules .

Comparison with Similar Compounds

1-[4-(Pyrrolidine-1-sulfonyl)piperidin-1-yl]prop-2-en-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined structural features, which allow it to interact with a broader range of biological targets compared to its individual components.

Properties

IUPAC Name

1-(4-pyrrolidin-1-ylsulfonylpiperidin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3S/c1-2-12(15)13-9-5-11(6-10-13)18(16,17)14-7-3-4-8-14/h2,11H,1,3-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSOOSJAXLYLUBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)S(=O)(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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